molecular formula C13H18N2O B13500091 1-Benzyl-3-(methylamino)piperidin-2-one

1-Benzyl-3-(methylamino)piperidin-2-one

Cat. No.: B13500091
M. Wt: 218.29 g/mol
InChI Key: CISHVRGOUPPTED-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, which feature cyclic structures containing atoms of at least two different elements, are of central importance in chemistry. nih.gov Among these, nitrogen-containing heterocycles are particularly prominent, with the piperidine (B6355638) ring being one of the most significant six-membered nitrogenous heterocyclic structures. guidechem.com Piperidine and its derivatives are not only widespread in numerous natural products but also form the core scaffold of a vast array of synthetic molecules with significant applications. guidechem.com

The piperidin-2-one, or δ-valerolactam, is a derivative of piperidine characterized by a carbonyl group at the second position of the ring. This lactam structure provides a unique combination of chemical properties, including a polar amide group within a flexible saturated ring system. The introduction of a substituent on the nitrogen atom (position 1) creates an N-substituted piperidin-2-one derivative. These N-substituents, such as the benzyl (B1604629) group in 1-Benzyl-3-(methylamino)piperidin-2-one (B6204728), can significantly influence the molecule's steric and electronic properties, three-dimensional shape, and potential for intermolecular interactions. nih.govresearchgate.net This modulation is a key strategy in chemical research for fine-tuning the physical, chemical, and biological characteristics of the molecule. nih.gov

Significance of the Piperidin-2-one Scaffold in Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif found in a multitude of pharmaceutical agents, and its derivatives are cornerstones in modern drug discovery. guidechem.com The N-benzyl piperidine (N-BP) motif, in particular, is frequently used by medicinal chemists to enhance both efficacy and physicochemical properties. nih.govresearchgate.net The benzyl group can engage in crucial cation-π interactions with target proteins and provides a platform for optimizing the stereochemical aspects that influence potency and toxicity. nih.govresearchgate.net

The piperidin-2-one core, especially when substituted at the 3-position with an amino group, has emerged as a privileged structure in medicinal chemistry. Recent research has identified novel 3-amino-piperidin-2-one-based compounds as potent calcitonin gene-related peptide (CGRP) receptor antagonists, which are investigated for applications such as migraine treatment. nih.gov The chiral nature of these scaffolds is also critical, as stereochemistry often plays a deciding role in biological activity. rsc.org The development of stereoselective synthesis methods for 3-aminopiperidine derivatives is an active area of research, often utilizing enzymatic cascades to ensure high enantiopurity for use as pharmaceutical intermediates. rsc.orgrsc.org

The strategic combination of the N-benzyl group and the 3-amino-piperidin-2-one core, as seen in this compound, represents a confluence of two medicinally significant pharmacophores. The table below highlights examples of related piperidine derivatives and their therapeutic targets, illustrating the broad utility of this scaffold.

Compound Class / DerivativeTherapeutic Target/Application
3-Amino-piperidin-2-onesCalcitonin gene-related peptide (CGRP) receptor antagonists nih.gov
N-Benzyl-4-piperidone DerivativesIntermediates for analgesics, antivirals, antipsychotics guidechem.com
Benzylpiperidine DerivativesMonoacylglycerol lipase (B570770) (MAGL) inhibitors unisi.it
Polyfunctionalized N-BenzylpiperidinesSigma (σ1/σ2) receptor ligands for neurological disorders nih.gov

Overview of Research Directions for this compound

While the broader class of N-substituted piperidin-2-one derivatives is of significant interest, specific research focused exclusively on this compound (CAS No. 1341793-00-7) is not extensively documented in publicly available scientific literature. bldpharm.com However, based on the established importance of its structural components, several research directions can be inferred.

Potential as a Synthetic Intermediate: The compound's commercial availability suggests its primary role may be as a specialized building block in organic synthesis. bldpharm.com The structure contains multiple reactive sites: the secondary amine, the lactam ring, and the aromatic benzyl group. These features allow for further chemical modifications to synthesize more complex molecules. Structurally similar compounds, such as cis-N-Benzyl-3-methylamino-4-methylpiperidine, have been identified as key intermediates for clinical drug candidates, underscoring the value of this molecular framework in multi-step synthetic routes. acs.org

Scaffold for Library Synthesis: In drug discovery, the synthesis of compound libraries around a privileged core is a common strategy. This compound is an ideal candidate for such efforts. The methylamino group can be acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents, creating a library of novel compounds for biological screening.

Exploration of Biological Activity: Given that derivatives of 3-aminopiperidin-2-one (B154931) are being explored as CGRP receptor antagonists, it is plausible that this compound or its derivatives could be investigated for similar or other biological activities. nih.gov The N-benzyl group is known to interact with various biological targets, and its combination with the 3-(methylamino)piperidin-2-one (B12988252) core could lead to compounds with unique pharmacological profiles, potentially targeting enzymes, receptors, or ion channels in the central nervous system. clinmedkaz.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

1-benzyl-3-(methylamino)piperidin-2-one

InChI

InChI=1S/C13H18N2O/c1-14-12-8-5-9-15(13(12)16)10-11-6-3-2-4-7-11/h2-4,6-7,12,14H,5,8-10H2,1H3

InChI Key

CISHVRGOUPPTED-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1=O)CC2=CC=CC=C2

Origin of Product

United States

Medicinal Chemistry and Rational Design Principles of 1 Benzyl 3 Methylamino Piperidin 2 One Analogues

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule correlates with its biological activity. For analogues of 1-Benzyl-3-(methylamino)piperidin-2-one (B6204728), these studies involve systematic modifications of different parts of the molecule to identify which chemical groups are essential for its function and how alterations affect its potency and selectivity.

Elucidation of Key Pharmacophoric Features

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, key pharmacophoric features have been identified through computational and experimental studies. These typically include a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic region, and an aromatic ring. The piperidin-2-one ring itself presents a lactam functionality, with the carbonyl oxygen acting as a hydrogen bond acceptor and the adjacent nitrogen potentially acting as a hydrogen bond donor. The benzyl (B1604629) group provides a key hydrophobic and aromatic feature, crucial for interactions with hydrophobic pockets in target proteins. The methylamino group at the 3-position offers a critical hydrogen bond donor and can also be ionized at physiological pH, providing a potential ionic interaction point.

Pharmacophore models for related piperidine-based compounds have highlighted the importance of two hydrogen bond acceptors and three hydrophobic features for significant biological activity. unisi.it The spatial arrangement of these features is critical for optimal binding to the target receptor.

Interactive Data Table: Key Pharmacophoric Features of this compound

FeatureStructural MoietyPotential InteractionImportance
Hydrogen Bond AcceptorCarbonyl group of the piperidin-2-one ringInteraction with donor groups on the target proteinHigh
Hydrogen Bond DonorAmino group at the 3-positionInteraction with acceptor groups on the target proteinHigh
Hydrophobic/AromaticBenzyl group at the 1-positionvan der Waals and π-π stacking interactionsHigh
Basic CenterMethylamino group at the 3-positionIonic interactionsModerate to High

Impact of Substituent Modifications on Biological Activity

Modifying the substituents on the core structure of this compound can have a profound impact on its biological activity. These modifications are typically explored at the benzyl ring, the methylamino group, and other positions on the piperidinone ring.

For instance, substitutions on the aromatic ring of the benzyl group can influence potency and selectivity. In related N-benzylpiperidine series, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring has been shown to modulate activity. Halogen or methyl substitutions at the 3 or 4-position of the benzyl group have been found to increase affinity for certain receptors in some N-(piperidin-4-yl)-naphthamide series. nih.gov

Alterations to the methylamino group at the 3-position can also significantly affect activity. For example, increasing the steric bulk by replacing the methyl group with larger alkyl groups may either enhance or diminish activity depending on the topology of the target's binding site.

Interactive Data Table: Hypothetical Impact of Substituent Modifications

Modification SiteSubstituentPredicted Effect on ActivityRationale
Benzyl Ring (para-position)-ClIncreaseMay enhance hydrophobic interactions or form halogen bonds.
Benzyl Ring (para-position)-OCH3DecreaseCould introduce unfavorable steric or electronic effects.
3-Amino Group-H (secondary amine)VariableMay alter pKa and hydrogen bonding capacity.
3-Amino Group-CH(CH3)2 (isopropyl)DecreaseIncreased steric hindrance may prevent optimal binding.

Positional Scanning and Heterocyclic Ring Variations

Positional scanning involves moving a functional group to different positions on the scaffold to determine the optimal location for interaction with the biological target. For the this compound scaffold, moving the methylamino group from the 3-position to the 4 or 5-position would likely have a significant impact on activity, as this would alter the spatial relationship between the key pharmacophoric features.

Variations of the heterocyclic ring itself, such as expanding or contracting the ring size (e.g., to a pyrrolidinone or an azepan-2-one), or introducing other heteroatoms (e.g., replacing a carbon with an oxygen to form a morpholinone), can also lead to significant changes in biological activity by altering the conformation and physicochemical properties of the molecule.

Lead Generation and Optimization Strategies

Once a lead compound like this compound is identified, various strategies are employed to optimize its properties to develop a clinical candidate. These strategies aim to improve potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original pharmacophoric features. unisi.itbiobide.com This can lead to the discovery of novel chemical series with improved properties or a more favorable intellectual property position. For this compound, the piperidin-2-one core could be replaced by other heterocyclic systems that maintain the relative orientation of the benzyl, amino, and carbonyl functionalities.

Bioisosteric replacement involves substituting a functional group with another group that has similar physical or chemical properties, with the aim of improving the molecule's biological activity or pharmacokinetic profile. sigmaaldrich.com For example, the lactam in the piperidin-2-one ring could be replaced with other groups that can act as hydrogen bond acceptors. The methylamino group could be replaced by other small polar groups to fine-tune interactions and properties.

Interactive Data Table: Examples of Bioisosteric Replacements

Original GroupBioisosteric ReplacementPotential Advantage
-C=O (in lactam)-S(O)2-Altered electronics and hydrogen bonding capacity.
-NH- (in lactam)-O- or -S-Modification of polarity and metabolic stability.
Phenyl (in benzyl)Thiophene or Pyridine (B92270)Improved solubility and metabolic profile. sigmaaldrich.com
-CH3 (in methylamino)-OH or -FAltered polarity and potential for new interactions.

Focused Library Synthesis for Target Exploration

The synthesis of a focused library of analogues around the this compound scaffold is a key strategy for exploring the SAR and identifying optimized leads. This involves the parallel synthesis of a series of compounds where specific positions on the molecule are systematically varied. For example, a library could be generated by reacting a common piperidin-2-one intermediate with a diverse set of benzyl halides and amines. This approach allows for the rapid generation of data to guide the lead optimization process. The synthesis of piperidine (B6355638) and piperidinone-based compounds can be achieved through various synthetic routes, including multi-component reactions that allow for the efficient creation of molecular diversity. sphinxsai.com

Design Principles for Enhanced Target Interaction

The rational design of analogues of this compound focuses on systematically modifying its core components—the benzyl group, the piperidone ring, and the methylamino substituent—to achieve higher affinity and selectivity for a given biological target.

Key design strategies include:

Modification of the Benzyl Moiety: The aromatic benzyl ring is a frequent point of modification. The addition of various substituents is used to probe the electronic and steric characteristics of the receptor's binding pocket. For example, in the design of acetylcholinesterase (AChE) inhibitors, the inclusion of halogen substituents at position 3 of the benzyl ring was explored, although in this specific case, it did not lead to an enhancement in activity. mdpi.com The benzyl group itself is crucial for establishing cation-π interactions with target proteins, a key binding force that medicinal chemists frequently exploit. nih.govresearchgate.net

Conformational Constraint of the Piperidine Ring: The flexibility of the piperidine ring can be a disadvantage, as energy is required to adopt the specific conformation favored by the receptor. A common design principle is to introduce conformational rigidity. This can be achieved by incorporating bridges into the piperidine ring, such as in 2-azanorbornane or quinuclidine (B89598) analogues. nih.gov This strategy aims to lock the molecule into a more receptor-preferred conformation, which can lead to a significant increase in binding affinity. nih.gov

Elaboration of Ring Substituents: The substituents on the piperidone ring, such as the 3-(methylamino) group, are critical for defining selectivity and establishing specific interactions like hydrogen bonds. In related cis-3,5-diamino-piperidine derivatives, which act as mimetics of aminoglycosides, the cis-1,3-diamine configuration is essential for molecular recognition of the target ribosomal RNA. ucsd.edu This highlights the importance of the spatial arrangement of functional groups on the piperidine core for precise target engagement.

The following table summarizes structure-activity relationship (SAR) data for a series of N-benzylpiperidine analogues designed as cholinesterase inhibitors, illustrating the impact of these design principles.

CompoundModification vs. Parent StructureTargetActivity (IC50 µM)
Donepezil (Reference)N/AAChE0.084
Analogue 4aRational modification of DonepezilAChE2.08
Analogue 4aRational modification of DonepezilBuChE7.41
Analogue 83-F on benzylpiperidineAChE35
Analogue 93-Cl on benzylpiperidineAChE41
Analogue 103-Br on benzylpiperidineAChE28

Data compiled from studies on rationally designed N-benzylpiperidine derivatives. mdpi.comnih.govresearchgate.net

Molecular Recognition and Binding Modes

Understanding the precise way in which a ligand recognizes and binds to its receptor is fundamental to rational drug design. For analogues of this compound, this understanding is largely built from computational studies, such as molecular docking and molecular dynamics simulations, which predict the most stable binding poses and key intermolecular interactions. nih.govnih.govresearchgate.net These in silico methods are critical for generating and refining hypotheses about how these ligands fit into the active sites of complex biological macromolecules like enzymes and receptors. nih.govnih.gov

Ligand-Receptor Interaction Hypotheses

For benzylpiperidine-based ligands, a general binding hypothesis has emerged from studies across various targets, including cholinesterases and sigma (σ) receptors. mdpi.comnih.gov This model typically involves the ligand spanning multiple regions within the receptor's binding pocket.

The Role of the Protonated Amine: The nitrogen atom of the piperidine ring is typically protonated at physiological pH. This positively charged center is hypothesized to form a crucial salt bridge or a strong hydrogen bond with a key acidic amino acid residue, such as aspartate (Asp) or glutamate (B1630785) (Glu), within the active site. For instance, in the σ1 receptor, this interaction is proposed to occur with Asp126 and Glu172. nih.gov

The Benzyl Group Anchor: The N-benzyl moiety is hypothesized to act as a hydrophobic anchor, inserting into a pocket lined with aromatic or aliphatic amino acid residues. This interaction is often stabilized by π-π stacking with residues like tyrosine (Tyr), tryptophan (Trp), or phenylalanine (Phe), or by hydrophobic contacts. mdpi.com In docking studies with acetylcholinesterase, the benzylpiperidine moiety of various ligands was observed to form π-π interactions with residues such as Tyr72, Tyr337, and Tyr341. mdpi.com

The table below outlines hypothesized interactions for benzylpiperidine scaffolds with key residues in two different enzyme targets.

Ligand MoietyTarget EnzymeKey Interacting ResiduesInteraction Type
N-Benzyl RingAcetylcholinesterase (AChE)Tyr72, Tyr337, Tyr341π-π Stacking
Piperidinium IonSigma-1 (σ1) ReceptorAsp126, Glu172Salt Bridge / Ionic Interaction
N-Benzyl RingSigma-1 (σ1) ReceptorVal152π-Alkyl Interaction
Linker NH GroupSigma-1 (σ1) ReceptorGlu172Hydrogen Bond

Hypothesized interactions based on molecular docking studies. mdpi.comnih.gov

Role of Hydrogen Bonding and Hydrophobic Interactions

The stability of the ligand-receptor complex is determined by a combination of non-covalent forces. imgroupofresearchers.comyoutube.com For benzylpiperidine and piperidone analogues, hydrophobic interactions and hydrogen bonds are paramount. nih.gov

Hydrophobic Interactions: These interactions are often the primary driving force for the binding of benzylpiperidine-type ligands. nih.gov They occur between the nonpolar parts of the ligand (the benzyl ring and the aliphatic carbons of the piperidine ring) and hydrophobic pockets within the receptor. imgroupofresearchers.com These pockets are typically formed by the side chains of amino acids like leucine, valine, and isoleucine. cambridgemedchemconsulting.com The exclusion of water molecules from these interacting nonpolar surfaces provides a significant thermodynamic contribution to the binding energy. youtube.com

Hydrogen Bonding: Hydrogen bonds provide specificity and directionality to the ligand-receptor interaction. youtube.com In this compound, potential hydrogen bond donors include the N-H of the methylamino group and the lactam N-H. The carbonyl oxygen of the lactam and the nitrogen of the methylamino group can act as hydrogen bond acceptors. Molecular modeling studies of related ligands consistently show the formation of critical hydrogen bonds between such functional groups and polar residues in the receptor active site, which are essential for anchoring the ligand in its correct orientation. nih.gov For example, studies on σ1 receptor ligands demonstrated that a hydrogen bond between an NH group on the ligand and the residue Glu172 is crucial for stabilizing the active conformation. nih.gov

Stereochemical Influence on Binding Affinity

The presence of a substituent at the 3-position of the piperidin-2-one ring renders this position a chiral center. Consequently, this compound exists as a pair of enantiomers: (R)-1-benzyl-3-(methylamino)piperidin-2-one and (S)-1-benzyl-3-(methylamino)piperidin-2-one.

Biological targets such as receptors and enzymes are themselves chiral, being composed of L-amino acids. This inherent chirality means they can differentiate between the enantiomers of a ligand, often leading to significant differences in binding affinity and biological activity. One enantiomer (the eutomer) may fit perfectly into the binding site and elicit a strong response, while the other (the distomer) may bind with much lower affinity or not at all. researchgate.net

This principle is well-documented for various piperidine-based therapeutic agents. For example, studies on N-[(4-methoxyphenoxy)ethyl]piperidines as σ1 receptor ligands demonstrated that while both enantiomers can exhibit high affinity, subtle differences exist. uniba.it In other systems, the difference can be much more pronounced. The stereospecificity of binding underscores the importance of synthesizing and testing enantiomerically pure compounds during the drug discovery process.

Compound SeriesStereoisomerTargetBinding Affinity (Ki, nM)
N-[(4-chlorophenoxy)ethyl]-4-methylpiperidineRacemate (1a)σ1 Receptor0.34
N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine(R)-enantiomer (R)-2aσ1 Receptor1.18
N-[(4-chlorophenoxy)ethyl]-4-methylpiperidine(S)-enantiomer (S)-2aσ1 Receptor0.37
N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidineRacemate (1b)σ1 Receptor0.89
N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine(R)-enantiomer (R)-2bσ1 Receptor1.49
N-[(4-methoxyphenoxy)ethyl]-4-methylpiperidine(S)-enantiomer (S)-2bσ1 Receptor1.02

Data illustrating the influence of stereochemistry on binding affinity for σ1 receptor ligands. uniba.it

Pharmacological Investigations of 1 Benzyl 3 Methylamino Piperidin 2 One and Its Analogues in Preclinical Models

In Vitro Enzyme Modulation Studies

The interaction of 1-benzylpiperidine (B1218667) derivatives with various enzymes has been a focal point of research, revealing profiles of inhibition that are critical to their potential therapeutic applications.

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary strategy in the symptomatic treatment of Alzheimer's disease. mdpi.comnih.gov Several analogues of 1-benzylpiperidine have been evaluated for their potential as single or dual inhibitors of these enzymes.

A series of N-benzylpiperidine derivatives were designed based on the structure of the AChE inhibitor donepezil. nih.gov In in vitro enzymatic assays, derivative 4a emerged as the most potent dual inhibitor, with half-maximal inhibitory concentration (IC50) values of 2.08 µM for AChE and 7.41 µM for BuChE. nih.gov Another study focused on N-benzylpiperidine carboxamide derivatives, where the ester linker of a lead compound was replaced with a more metabolically stable amide. nih.govresearchgate.net From this series, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide was identified as a highly active analogue with an IC50 value of 0.41 µM against AChE. nih.govresearchgate.net

Further research into dual-target inhibitors for Alzheimer's disease led to the development of a compound, designated 19 , which showed moderate inhibitory activity against both AChE and BuChE, with an IC50 value of 26.78 µM for the latter. mdpi.com In a separate investigation, a polyfunctionalized pyridine (B92270) analogue, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile , demonstrated potent dual-target activity, with an IC50 of 13 nM against AChE and 3.1 µM against BuChE. nih.govresearchgate.net

Cholinesterase Inhibition by 1-Benzylpiperidine Analogues

Compound AnalogueTarget EnzymeInhibitory Concentration (IC50)
Derivative 4aAChE2.08 µM nih.gov
Derivative 4aBuChE7.41 µM nih.gov
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAChE0.41 µM nih.govresearchgate.net
Compound 19BuChE26.78 µM mdpi.com
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileAChE13 nM nih.govresearchgate.net
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileBuChE3.1 µM nih.govresearchgate.net

The piperidine (B6355638) scaffold is a core component of several potent and selective kinase inhibitors. nih.gov Analogues featuring a substituted piperidine ring have shown significant activity against Janus Kinase 3 (JAK3), a therapeutic target for autoimmune diseases and transplant rejection. nih.gov

The JAK3 inhibitor Tofacitinib, chemically named 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile , contains a 3-(methylamino)piperidine core structure that is highly analogous to the subject compound. nih.gov This compound is a potent inhibitor of JAK3 with an IC50 value of 1 nM. nih.gov It also displays inhibitory activity against JAK2 (IC50 = 20 nM) and JAK1 (IC50 = 112 nM), demonstrating a degree of selectivity for the JAK family of kinases. nih.gov Studies on all four enantiopure stereoisomers of the drug revealed that only the (3R, 4R) isomer was capable of blocking the JAK3-dependent phosphorylation of Stat5. nih.gov

Another highly selective JAK3 inhibitor, PF-06651600 , also incorporates a substituted piperidine ring. nih.govresearchgate.net This compound achieves its specificity for the JAK3 isoform through a covalent interaction with a unique cysteine residue (Cys-909) in the ATP-binding pocket of the kinase. nih.govresearchgate.net The development of such specific inhibitors allows for the targeted interrogation of JAK3 signaling pathways. nih.gov

Kinase Inhibition by Piperidine Analogues

Compound AnalogueTarget KinaseInhibitory Concentration (IC50)
Tofacitinib (CP-690,550)JAK31 nM nih.gov
Tofacitinib (CP-690,550)JAK220 nM nih.gov
Tofacitinib (CP-690,550)JAK1112 nM nih.gov
PF-06651600JAK3Covalent Inhibitor nih.govresearchgate.net

Arginase is a manganese-containing enzyme that converts L-arginine to L-ornithine and urea (B33335) and has been identified as a therapeutic target for a variety of diseases. nedp.comnih.gov A review of the scientific literature did not yield studies investigating the inhibitory activity of 1-Benzyl-3-(methylamino)piperidin-2-one (B6204728) or its close structural analogues on arginase. The development of arginase inhibitors has primarily focused on compounds derived from amino acids and those incorporating a boronic acid group. nih.gov

Receptor Binding and Functional Assays

Derivatives of 1-benzylpiperidine have been extensively studied for their binding characteristics at various G-protein coupled receptors and other receptor types, revealing high affinities for sigma and histamine (B1213489) receptors.

Sigma receptors (σR), including the σ1R and σ2R subtypes, are attractive biological targets for developing treatments for neurological disorders. nih.gov The piperidine scaffold is a common feature in many selective sigma receptor ligands. nih.govunict.it

Numerous studies have synthesized and evaluated piperidine and benzylpiperazine-based derivatives for their affinity at σ1R and σ2R. unict.it A benzyl (B1604629) derivative, 12a (AD353) , demonstrated sub-nanomolar affinity for σ1R with complete selectivity over the σ2R subtype. unict.it Another analogue, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile (Compound 5) , exhibited a high affinity for the human σ1R with a binding affinity (Ki) of 1.45 nM and showed 290-fold selectivity over the σ2R subtype. nih.govresearchgate.net

The phenoxy portion connected to a piperidine moiety has been identified as an optimal scaffold for selecting σ1 over σ2 receptor binding. uniba.it For example, N-[(4-methoxyphenoxy)ethyl]piperidine analogues showed high affinity for σ1R (Ki = 0.89–1.49 nM) with moderate to low affinities for σ2R. uniba.it The piperidine moiety itself is considered a critical structural element for dual activity at histamine H3 and σ1 receptors. acs.orgnih.govnih.gov

Sigma Receptor Binding Affinity of Piperidine Analogues

Compound AnalogueReceptorBinding Affinity (Ki)Selectivity (σ2/σ1)
Compound 12a (AD353)σ1RSub-nanomolar unict.itHigh unict.it
Compound 5σ1R1.45 nM nih.govresearchgate.net290-fold nih.govresearchgate.net
N-[(4-methoxyphenoxy)ethyl]piperidine (1b)σ1R0.89 nM uniba.it-
Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one)σ1R1.6 nM nih.gov886-fold nih.gov
Compound 5 (from dual receptor study)σ1R3.64 nM acs.orgnih.gov-

Histamine H3 receptor (H3R) antagonists are of interest for treating various CNS disorders. acs.orgnih.govnih.gov Several studies have identified that compounds containing a piperidine moiety possess high affinity for the H3R, often in conjunction with affinity for the σ1R. acs.orgnih.govnih.gov

In a study of piperazine (B1678402) and piperidine derivatives, the piperidine moiety was found to be a likely critical structural element for dual H3R/σ1R activity. acs.orgnih.gov For example, replacing a piperazine ring with piperidine in one compound pair resulted in a significant increase in σ1R affinity while maintaining high H3R affinity (hH3R Ki = 7.70 nM). acs.orgnih.gov These dual-activity ligands were identified as high-affinity histamine H3 receptor antagonists with negligible affinity at other histamine receptor subtypes. acs.orgnih.gov

Another class of nonimidazole H3 receptor antagonists is based on a 4-(phenoxymethyl)benzylamine (B1612619) template, where various cyclic amines, including piperidine, were incorporated. acs.org In this series, a compound featuring two benzylpiperidine structures exhibited the highest affinity for the H3 receptor. acs.org While the focus of many recent studies on piperidine analogues has been on H3R and its dual activity with σ1R, the combination of H1 and H3 receptor blockade is also considered a potential approach for treating allergic skin diseases. nih.govnih.gov

Histamine H3 Receptor Binding Affinity of Piperidine Analogues

Compound AnalogueReceptorBinding Affinity (Ki)
Compound 5hH3R7.70 nM acs.orgnih.gov
Compound 11hH3R6.2 nM nih.gov
Compound 34H3RHigh affinity (value comparable to clobenpropit) acs.org

Neurotransmitter Transporter Binding (Dopamine, Serotonin)

Investigations into N-benzylpiperidine analogues have revealed significant binding affinities for key neurotransmitter transporters, particularly the dopamine (B1211576) transporter (DAT) and the serotonin (B10506) transporter (SERT). Structure-activity relationship (SAR) studies indicate that specific chemical modifications on the N-benzylpiperidine scaffold heavily influence both potency and selectivity.

For dopamine transporter interactions, research on a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-benzylpiperidines demonstrated that the presence of an electron-withdrawing group at the C(4)-position of the N-benzyl group is beneficial for high-affinity binding to DAT. google.com This has led to the identification of analogues with substantial affinity for DAT and high selectivity over both SERT (up to 500-fold) and the norepinephrine (B1679862) transporter (NET) (about 170-fold). google.com Similarly, a series of 3α-benzyl-8-(diarylmethoxyethyl)-8-azabicyclo[3.2.1]octanes, which are structurally related to benzylpiperidines, were synthesized and evaluated for their DAT binding affinities. wipo.int The unsubstituted analogue in this series was found to be the most potent, with a binding affinity (Ki) of 98 nM. wipo.int

Regarding the serotonin transporter, studies on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have identified compounds with high affinity for SERT. nih.gov The inhibitory constant (Ki) values for these compounds, determined by their ability to displace [3H]-paroxetine binding, were in the nanomolar range, comparable to the established SERT inhibitor fluoxetine. nih.govsigmaaldrich.com Docking simulations for 4-benzylpiperidine (B145979) carboxamides suggest that these ligands occupy the region from the central binding site to the extracellular space in the human serotonin transporter (hSERT), interacting with hydrophobic residues in transmembrane domains (TM) 1, 3, and 6. ebi.ac.uk

The table below summarizes the binding affinities of representative piperidine analogues at dopamine and serotonin transporters.

Chemokine Receptor Modulation (e.g., CCR5)

Analogues of benzylpiperidine have been extensively investigated as modulators of chemokine receptors, which are G protein-coupled receptors involved in immune and inflammatory responses. google.com The C-C chemokine receptor 5 (CCR5) has been a prominent target, as it is a crucial co-receptor for the entry of R5 strains of HIV-1 into host cells. nih.gov

The development of small-molecule CCR5 antagonists has led to the discovery of potent piperidine-based compounds. nih.gov Optimization of a lead compound from high-throughput screening resulted in a novel series of piperidine CCR5 antagonists. Within this series, a 4-hydroxypiperidine (B117109) derivative was identified as a potent antagonist with an IC50 of 11 nM. Further medicinal chemistry efforts have focused on modifying scaffolds of known antagonists to enhance their properties. nih.gov For instance, incorporating a carbamoyl (B1232498) group into the phenyl ring of the 4-benzylpiperidine moiety of piperidine-4-carboxamide CCR5 antagonists was explored to improve metabolic stability. sigmaaldrich.com These studies underscore that the piperidine scaffold is a key structural element for potent CCR5 antagonism.

Cellular and Subcellular Mechanism of Action Studies

Intracellular Signaling Pathway Modulation

Preclinical research has shown that piperidine-based compounds can modulate critical intracellular signaling pathways, particularly those involved in cell growth and survival. A notable example is the inhibition of Protein Kinase B (PKB), also known as Akt, a central node in signaling pathways that are frequently deregulated in cancer. wikipedia.org The optimization of a series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines led to the development of potent, ATP-competitive inhibitors of PKB. These compounds demonstrated nanomolar inhibitory activity and significant selectivity for PKB over other closely related kinases. wikipedia.org Further variation of the linker group between the piperidine core and a lipophilic substituent yielded 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which retained potent PKB inhibition and showed improved oral bioavailability. wikipedia.org

Ion Channel Regulation (e.g., hERG)

Piperidine analogues have been identified as modulators of various ion channels, including the human Ether-à-go-go-Related Gene (hERG) potassium channel. The hERG channel is crucial for cardiac repolarization, and its modulation by small molecules is a significant area of pharmacological investigation. wikipedia.orgacs.org

A novel 4-amino piperidine analogue, ZC88, was found to block hERG1 and hERG1b channels in a concentration-dependent manner when expressed in Xenopus oocytes. nih.gov This blockage of hERG channels was correlated with the compound's antiproliferative activity in several tumor cell lines. nih.gov In another study, a different benzylpiperidine derivative, Compound 24, was shown to attenuate the G-protein-coupled inwardly rectifying potassium (GIRK) current induced by the Nociceptin/orphanin FQ (N/OFQ) peptide receptor in midbrain slices. This compound acted as a pure antagonist at these native receptors with moderate potency.

Endoplasmic Reticulum and Mitochondrial Activity Influence

The benzylpiperidine moiety is a common structural feature in ligands with high affinity for sigma receptors (σRs), which are unique proteins located at the endoplasmic reticulum (ER) and mitochondria-associated membranes. nih.gov Specifically, sigma-1 receptors (σ1Rs) are known to play a key role in regulating calcium signaling between the ER and mitochondria, thereby influencing mitochondrial activity. nih.gov The N-benzylpiperidine system in certain compounds has been shown to bind to a pocket within the σ1R, involving interactions with key amino acid residues. nih.gov

Furthermore, the induction of ER stress is emerging as a therapeutic strategy in oncology. While not directly involving piperidine analogues, studies on other small molecules have demonstrated that localization to the ER can induce ER stress, trigger autophagy, and ultimately lead to apoptosis in cancer cells. This mechanism involves the upregulation of markers like CHOP (a marker for ER stress-induced apoptosis) and LC3B (a key autophagy marker). Given the role of σ1Rs in ER function, benzylpiperidine-containing σ1R ligands may similarly influence these cellular stress pathways. nih.gov

In Vivo Preclinical Efficacy Studies (Excluding Human Clinical Data)

The therapeutic potential of piperidine analogues has been evaluated in several in vivo preclinical models, primarily in the context of oncology. These studies provide evidence of efficacy in non-human systems.

The hERG-blocking 4-amino piperidine analog, ZC88, demonstrated significant inhibition of tumor growth in nude mice bearing neuroblastoma xenografts. nih.gov This antitumor effect was achieved at dosages that had only a slight influence on the cardiac QT interval, indicating a potential therapeutic window. nih.gov The study suggested that the antitumor effect was at least partly correlated with the compound's blockage of hERG channels. nih.gov

In a separate line of research, representative compounds from the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series, which act as inhibitors of the PKB/Akt signaling pathway, were tested in vivo. wikipedia.org These compounds were shown to modulate biomarkers of the PKB signaling pathway and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses. wikipedia.org

The table below summarizes the findings from these preclinical efficacy studies.

Exploration of Potential Biological Activities in Animal Models

While direct preclinical studies on the biological activities of this compound in animal models are not extensively documented in available literature, the broader class of piperidine and piperidone derivatives has been the subject of significant investigation, revealing a wide range of pharmacological properties. These compounds are recognized as important pharmacophores due to their conformationally flexible nature, which allows for interaction with diverse biological targets. pjps.pknih.govresearchgate.net

Therapeutically active agents incorporating the piperidine ring have demonstrated anti-inflammatory, antidepressant, antipsychotic, antiviral, and antimicrobial activities in various preclinical settings. pjps.pk The structural versatility of the piperidine scaffold allows for the synthesis of derivatives with tailored biological effects. For instance, certain piperidine alkaloids have been evaluated for neuroprotective properties. nih.gov The investigation into dual-acting ligands, such as those targeting both histamine H3 and sigma-1 receptors, highlights the potential for developing piperidine-based compounds for complex multifactorial diseases. nih.gov These findings suggest that this compound and its analogues could be promising candidates for exploration across a spectrum of potential therapeutic applications, warranting further investigation in relevant animal models.

Assessment of Analgesic Properties in Preclinical Pain Models

The piperidine scaffold is a core component of many analgesic compounds, including morphine, making its derivatives a key area of research in pain management. tandfonline.com Preclinical studies have consistently demonstrated the analgesic potential of various piperidine derivatives in established pain models. pjps.pknih.govnih.gov Common assays used to evaluate these properties include the tail-flick test, a measure of spinal reflex to thermal pain, and the acetic acid-induced writhing test, which assesses visceral inflammatory pain. tandfonline.comnih.gov

In these models, several novel piperidine derivatives have exhibited significant analgesic activity. tandfonline.com For example, synthetic quaternary salts of alkyl piperidines showed varying degrees of analgesia when evaluated using the tail immersion method, with some compounds demonstrating potency and duration of action comparable to the standard opioid analgesic, pethidine. pjps.pknih.govresearchgate.net The mechanism of action for some of these compounds is suggested to involve the µ-opioid receptor (µ-OR), as their analgesic effects could be attenuated by the opioid antagonist naloxone. tandfonline.com Molecular docking studies have further supported this by elucidating potential binding interactions with µ-OR. tandfonline.com

The table below summarizes the findings for representative piperidine analogues in preclinical pain models.

Compound TypePreclinical ModelObserved EffectPotential MechanismReference
4-Amino Methyl Piperidine Derivatives (e.g., HN58)Writhing Test, Tail-Flick MethodExcellent analgesic activity (100% inhibition in writhing test)Involvement with µ-Opioid Receptor tandfonline.com
Quaternary Salts of Alkyl Piperidine (Analogues Ia-If, IIa-IIf)Tail Immersion MethodVarying degrees of significant analgesic activity compared to pethidineNot specified pjps.pknih.govresearchgate.net
4-(4'-bromophenyl)-4-piperidinol Derivatives (PD1, PD3, PD5)Pain and Platelet Aggregation ModelsHighly significant analgesic effectDocking studies suggest interaction with Opioid Receptor nih.gov
Dual Histamine H3/Sigma-1 Receptor Ligands (Compound 12)Nociceptive and Neuropathic Pain ModelsBroad-spectrum analgesic activityDual modulation of H3 and σ1 receptors nih.gov

Neuroprotective Efficacy Evaluation

Analogues of this compound, specifically those containing the piperidine moiety, have been investigated for their neuroprotective potential. Research has focused on their ability to mitigate neuronal damage in models of neurotoxicity and neurodegenerative diseases.

One area of investigation involves naturally occurring piperidine alkaloids. For instance, certain 2,6-disubstituted piperidine alkaloids isolated from Hippobroma longiflora were evaluated for their neuroprotective effects against neurotoxicity induced by paclitaxel, a chemotherapy agent. nih.gov In this study, pretreatment with one of the major metabolites significantly attenuated damage to the neurite outgrowth of dorsal root ganglion neurons. nih.gov

Furthermore, the sigma-1 (σ1) receptor, a unique intracellular chaperone protein, has emerged as a key target for neuroprotection. nih.govwikipedia.org Piperidine-containing structures are often features of potent and selective σ1 receptor ligands. nih.gov In animal models of neurodegenerative conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS), σ1 receptor agonists have demonstrated neuroprotective effects by improving motor function and promoting motoneuron survival. wikipedia.org This suggests that piperidine-based compounds, through their interaction with targets like the σ1 receptor, represent a promising avenue for the development of therapies for neurological disorders.

Antitumor Activity in Cell Lines and Preclinical Models

The piperidone structural motif and its derivatives have been a significant focus of anticancer drug development, demonstrating broad cytotoxic activity across various cancer cell lines. nih.gov These compounds have been evaluated for their antiproliferative effects against a range of human cancers, including breast, pancreatic, leukemia, lymphoma, and colon cancers. nih.gov

The mechanisms underlying the antitumor activity of piperidone analogues are multifaceted. Studies have shown that these compounds can induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. nih.gov This is often confirmed through assays that detect the activation of key apoptotic proteins like caspases-3/7. nih.govmdpi.com Additionally, some piperidone derivatives act as proteasome inhibitors, leading to the accumulation of poly-ubiquitinated proteins and triggering pro-apoptotic pathways. nih.gov Another common mechanism is the disruption of the cell cycle, with many compounds causing cell cycle arrest at the G2/M phase, thereby preventing cell division and proliferation. mdpi.comnih.gov

In addition to in vitro studies, some N-aroyl-α,β-unsaturated piperidones have shown marked inhibitory effects on tumor growth in in vivo preclinical models, such as nude mouse xenograft models, without apparent toxicity to the host. nih.gov

The table below details the antitumor activity of various piperidone and piperidine analogues in different cancer cell lines.

Compound/Analogue ClassCancer Cell Line(s)Observed EffectMechanism of ActionReference
Novel Piperidones (2608, 2610)Breast, pancreatic, leukemia, lymphoma, colon, fibroblastBroad cytotoxic activity (low µM to nM CC50)Apoptosis induction, proteasome inhibition, DNA fragmentation nih.gov
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones (7c, 7d)Breast (MCF-7), Lung (A-549)Good to modest growth-inhibitory propertiesVEGFR-2 inhibition, apoptosis induction, cell cycle arrest at G2/M mdpi.com
N-aroyl-α,β-unsaturated piperidones (1b, 3a, 3d, 3e)SK-BR-3, PG-BE1, NCI-H460, MIA PaCa-2, SW1990Potent cytotoxicity (IC50 < 5 µM); In vivo tumor growth inhibitionNot specified nih.gov
3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoinColon (HCT-116)Anti-proliferative and pro-apoptotic activitiesInhibition of cell migration and MMP-9 expression nih.gov
1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides (7f)Lung (A549), DU-145, MCF-7, HeLaPromising cytotoxicity, potent against A549Tubulin polymerization inhibition, apoptosis via G2/M arrest nih.govresearchgate.net

Selectivity and Off-Target Profile Analysis

The selectivity of a compound for its intended biological target over other potential off-targets is a critical factor in drug development. For analogues of this compound, preclinical investigations have revealed that modifications to the benzylpiperidine scaffold can significantly influence receptor affinity and selectivity.

One important target family for these compounds is the sigma (σ) receptors. Certain polyfunctionalized pyridines with a N-benzylpiperidine moiety have demonstrated high affinity and selectivity for the sigma-1 (σ1) receptor subtype over the sigma-2 (σ2) subtype. nih.gov For example, the compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile exhibited a high affinity for the human σ1 receptor (Kᵢ = 1.45 nM) and was 290-fold more selective for this receptor compared to the σ2 receptor. nih.govresearchgate.net This selectivity is crucial as σ1 and σ2 receptors can mediate different physiological effects. nih.gov

In contrast, other structural analogues have been developed as ligands for the nociceptin/orphanin FQ (NOP) peptide receptor, which shares homology with traditional opioid receptors but has a distinct pharmacology. nih.govresearchgate.net Some of these non-peptide ligands, such as 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide, act as NOP receptor antagonists with little affinity for classical opioid receptors. nih.gov

Further illustrating the scaffold's versatility, a class of benzylpiperidine-based compounds was optimized for reversible inhibition of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. unisi.it The lead compounds from this series showed high selectivity for MAGL over other serine hydrolases. unisi.it Additionally, a different analogue, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3), was found to possess affinity for the human dopamine D₂ receptor (Kᵢ = 151 nM). mdpi.com

This body of research demonstrates that the benzylpiperidine framework can be systematically modified to achieve high selectivity for a variety of distinct and therapeutically relevant biological targets.

Compound/Analogue ClassPrimary TargetAffinity (Kᵢ or IC₅₀)Selectivity ProfileReference
2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrileSigma-1 (σ1) Receptor1.45 nM290-fold selective over Sigma-2 (σ2) Receptor nih.govresearchgate.net
1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamideNociceptin/Orphanin FQ (NOP) ReceptorActs as an antagonistDisplays little affinity for traditional opioid receptors nih.gov
Benzylpiperidine-based compounds (28, 29)Monoacylglycerol Lipase (MAGL)Good inhibition potencyHigh selectivity vs. other serine hydrolases unisi.it
3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3)Dopamine D₂ Receptor151 nMAffinity for D₂ receptor demonstrated mdpi.com

Computational Chemistry and in Silico Modeling for 1 Benzyl 3 Methylamino Piperidin 2 One Research

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-Benzyl-3-(methylamino)piperidin-2-one (B6204728), docking simulations are instrumental in predicting its binding conformations with various biological targets and estimating the strength of these interactions.

Molecular docking simulations can elucidate the binding mode of this compound within the active site of a target receptor. For instance, in studies of similar benzylpiperidine derivatives targeting sigma receptors, docking has revealed key interactions. The N-benzyl-piperidinium system often binds within a pocket formed by specific amino acid residues. nih.gov The orientation of the benzyl (B1604629) group and the piperidine (B6355638) ring plays a crucial role in the affinity for the receptor. nih.gov

In a hypothetical docking study of this compound with a target protein, the benzyl group might engage in π-π stacking or hydrophobic interactions with aromatic residues like tyrosine or phenylalanine in the binding pocket. The methylamino group could form crucial hydrogen bonds with acidic residues such as aspartate or glutamate (B1630785), or with the backbone carbonyls of the protein. The lactam oxygen of the piperidin-2-one ring is also a potential hydrogen bond acceptor. The precise conformation will depend on the topology and chemical environment of the receptor's active site. For example, in the human σ1 receptor, key interactions often involve hydrogen bonds with residues like Glu172 and π-cation interactions with Tyr103. nih.gov

Table 1: Potential Intermolecular Interactions of this compound Predicted by Molecular Docking

Functional Group of LigandPotential Interacting Residue(s) in TargetType of Interaction
Benzyl GroupTyrosine, Phenylalanine, Tryptophanπ-π Stacking, Hydrophobic
Methylamino GroupAspartate, GlutamateHydrogen Bond (Donor)
Lactam OxygenSerine, Threonine, Asparagine, GlutamineHydrogen Bond (Acceptor)
Piperidine RingLeucine, Valine, IsoleucineHydrophobic Interactions

Scoring functions are mathematical models used in molecular docking to estimate the binding affinity between a ligand and a target protein. These functions calculate a score that represents the strength of the interaction, with lower scores typically indicating a more favorable binding. The binding energy for a ligand like this compound would be influenced by the sum of all intermolecular forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and desolvation penalties.

In studies of related compounds, docking scores have shown good correlation with experimentally determined binding affinities (Ki values). For example, derivatives of 2-aminopyridine (B139424) containing a 1-benzylpiperidine (B1218667) moiety have demonstrated high affinity for sigma receptors, with docking scores in the range of -11 to -12 kcal/mol, which corresponds to nanomolar binding affinities. nih.gov These results suggest that a favorable docking score for this compound could indicate a high potential for binding to a specific target. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. This allows for a more detailed analysis of the conformational changes, flexibility, and stability of the system.

MD simulations can reveal the conformational flexibility of this compound both in solution and when bound to a target. The piperidine ring can adopt various conformations, such as chair, boat, or twist-boat, and the orientation of the benzyl and methylamino substituents can fluctuate. Understanding this flexibility is crucial as it can influence the molecule's ability to adapt to the binding site of a receptor. The interaction between ligands and proteins can induce changes in protein conformational flexibility, which in turn can correlate with the stability of the complex. nih.gov

The stability of the complex formed between this compound and its target protein is a critical factor in its potential efficacy. MD simulations can assess this stability by monitoring key parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable complex will exhibit minimal fluctuations in RMSD, indicating that the ligand remains bound in its initial predicted pose.

Furthermore, MD simulations allow for the analysis of the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, throughout the simulation. The interaction between ligands and proteins often leads to changes in the thermal stability of the protein, which can be quantified by modifications in the midpoint denaturation temperature and enthalpy of unfolding. nih.gov In silico methods like thermal titration molecular dynamics can be employed to qualitatively estimate the stability of the protein-ligand complex by observing the conservation of the native binding mode across a series of simulations at progressively increasing temperatures. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a 3D-QSAR model could be developed to predict their inhibitory activity against a specific target. nih.gov

A QSAR model is built using a training set of molecules with known activities. The model identifies key structural features (descriptors) that are correlated with the biological activity. These descriptors can be steric, electronic, hydrophobic, or hydrogen bonding properties. Once a statistically robust model is developed, it can be used to predict the activity of new, untested compounds. nih.govimist.ma For instance, a QSAR study on benzimidazole-quinolinone derivatives as iNOS inhibitors yielded a model with a high correlation coefficient (R² of 0.9356), indicating good predictive ability. nih.gov Such a model can provide valuable guidelines for the rational design of novel and more potent derivatives of this compound by highlighting which structural modifications are likely to enhance biological activity. nih.gov

Development of Predictive Models

There is no available information on the development of specific predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, for this compound. Such models are fundamental in computational chemistry for correlating the structural features of a compound with its biological activity, but have not been published for this molecule.

Identification of Structural Descriptors for Activity

No studies were found that identify key structural descriptors of this compound responsible for any specific biological activity. This type of research involves determining which molecular properties (e.g., electronic, steric, hydrophobic) are critical for the compound's function, information that is crucial for rational drug design.

In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Prediction Methodologies

Detailed in silico predictions of the pharmacokinetic and pharmacodynamic profiles for this compound are not available.

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction Algorithms

Specific computational assessments of the ADME properties for this compound have not been published. While general ADME prediction software exists, dedicated studies applying these algorithms to this compound and reporting the results are absent.

Blood-Brain Barrier Penetration Modeling

There is no specific information or computational modeling data available regarding the potential for this compound to penetrate the blood-brain barrier.

Analytical and Spectroscopic Characterization of 1 Benzyl 3 Methylamino Piperidin 2 One and Its Metabolites

Chromatographic Separation and Purification Techniques

Chromatographic techniques are indispensable for the separation of 1-Benzyl-3-(methylamino)piperidin-2-one (B6204728) from reaction mixtures, byproducts, and for the purification of its metabolites from biological matrices. These methods exploit differences in the physicochemical properties of compounds, such as polarity, size, and affinity for a stationary phase, to achieve separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of piperidine (B6355638) derivatives. Due to the presence of a polar lactam group and a nonpolar benzyl (B1604629) group, reversed-phase HPLC is typically the method of choice. In this mode, a nonpolar stationary phase (commonly octadecylsilane, C18) is used with a polar mobile phase.

The separation is achieved by varying the composition of the mobile phase, often a gradient of an aqueous solvent (like water with a buffer such as formic acid or ammonium (B1175870) acetate) and an organic solvent (typically acetonitrile (B52724) or methanol). The UV detector is commonly used for detection, as the benzyl group contains a chromophore that absorbs UV light. The retention time (Rt) is a key parameter for identifying the compound in a given system.

Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Piperidinone

Parameter Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

| Expected Rt | ~12.5 min (Hypothetical) |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, greater sensitivity, and much faster analysis times. UPLC is particularly advantageous for separating the parent compound from closely related metabolites in complex biological samples, where speed and peak capacity are critical. The conditions are often similar to HPLC methods but are scaled for the smaller column dimensions and higher pressures.

Table 2: Example UPLC Parameters for Metabolite Profiling

Parameter Value
Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 5 min
Flow Rate 0.5 mL/min
Detection UV-PDA and/or Mass Spectrometry

| Injection Volume | 2 µL |

Preparative and Analytical Chromatography Methods

While analytical chromatography (HPLC, UPLC) aims to identify and quantify substances, preparative chromatography is used to isolate and purify larger quantities of a compound. For this compound, initial purification after synthesis is often performed using flash column chromatography with a silica (B1680970) gel stationary phase. rsc.org The choice of eluent (mobile phase), typically a mixture of nonpolar (e.g., hexane (B92381) or heptane) and moderately polar (e.g., ethyl acetate) solvents, is optimized using analytical thin-layer chromatography (TLC).

For higher purity requirements or isolation of minor metabolites, preparative HPLC is employed. This uses larger columns and higher flow rates than analytical HPLC to handle the increased sample load, allowing for the collection of fractions containing the purified compound of interest.

Spectroscopic Identification Methods

Once purified, spectroscopic methods are essential for the unambiguous structural elucidation of this compound and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise molecular structure of organic compounds. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic methylene (B1212753) (CH₂) protons, signals for the piperidine ring protons, and a signal for the N-methyl (N-CH₃) group. The coupling patterns (splitting) and integration values of these signals help to confirm the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. Key expected signals include those for the carbonyl carbon (C=O) of the lactam ring (typically downfield, ~170 ppm), carbons of the aromatic ring, the benzylic carbon, the carbons of the piperidine ring, and the N-methyl carbon.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C=O (C2) - ~171.0
CH-N (C3) ~3.4 - 3.6 ~58.0
CH₂ (C4) ~1.8 - 2.0 ~28.0
CH₂ (C5) ~2.1 - 2.3 ~25.0
N-CH₂ (C6) ~3.2 - 3.4 ~49.0
N-CH₃ ~2.4 ~35.0
Benzyl CH₂ ~4.5 (singlet) ~51.0
Benzyl C (ipso) - ~137.0

| Benzyl C (ortho/meta/para) | ~7.2 - 7.4 (multiplet) | ~127.0 - 129.0 |

Note: These are hypothetical values based on typical chemical shifts for similar functional groups. Actual values would need to be determined experimentally.

Mass Spectrometry (MS, HRMS, GC-MS)

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

MS: Standard mass spectrometry, often coupled with a liquid chromatography system (LC-MS), provides the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ in positive ion mode), which corresponds to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z ratio with very high accuracy, allowing for the determination of the exact elemental formula of the molecule. This is a definitive method for confirming the chemical formula of a newly synthesized compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for the analysis of volatile and thermally stable compounds. While the parent compound may require derivatization to increase its volatility, this technique is highly effective for identifying certain metabolites. The fragmentation pattern (mass spectrum) produced by electron ionization is highly reproducible and can serve as a fingerprint for identification. A common fragmentation pathway for N-benzylpiperidine derivatives involves the cleavage of the benzyl group, leading to a prominent ion at m/z 91 (the tropylium (B1234903) ion).

Table 4: Predicted Mass Spectrometry Data for this compound (C₁₃H₁₈N₂O)

Ion Formula Calculated Exact Mass Expected m/z
[M+H]⁺ C₁₃H₁₉N₂O⁺ 219.1492 219.15
[M-C₇H₇]⁺ (Loss of Benzyl) C₆H₁₁N₂O⁺ 127.0866 127.09

| [C₇H₇]⁺ (Benzyl Fragment) | C₇H₇⁺ | 91.0542 | 91.05 |

The analysis of metabolites would involve detecting compounds with masses corresponding to common metabolic transformations, such as hydroxylation (+16 Da), demethylation (-14 Da), or glucuronidation (+176 Da), and then using tandem MS (MS/MS) to fragment these new ions to determine the site of modification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

A search of scientific databases and spectral libraries did not yield specific Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. While general principles of spectroscopy can predict characteristic absorption bands—such as C=O stretching for the lactam ring in the IR spectrum or absorptions related to the benzene (B151609) ring in the UV spectrum—no experimentally determined spectra or detailed analyses for this specific compound are available in the literature.

Metabolite Identification and Profiling

No studies detailing the metabolic fate of this compound were found in the public domain. Research into its biotransformation, including stability, pathways, and enzyme involvement, does not appear to have been published.

In Vitro Metabolic Stability Assays (e.g., Liver Microsomes)

There is no published data on the in vitro metabolic stability of this compound. Standard assays using liver microsomes from various species (human, rat, mouse) are commonly employed to determine a compound's intrinsic clearance and metabolic half-life. However, the results of such assays for this specific compound are not available.

Characterization of Metabolic Pathways and Major Metabolites

The metabolic pathways of this compound have not been characterized in published literature. Potential metabolic reactions could include N-debenzylation, N-demethylation, hydroxylation of the aromatic or aliphatic rings, or hydrolysis of the lactam ring. However, without experimental data from in vitro or in vivo studies, the major metabolites and primary routes of metabolism for this compound remain unknown.

Cytochrome P450 (CYP) Isoenzyme Involvement Studies

There is no information available regarding which specific cytochrome P450 (CYP) isoenzymes are responsible for the metabolism of this compound. Studies to identify the contributing CYP enzymes (such as CYP3A4, CYP2D6, etc.) using recombinant human CYP enzymes or specific chemical inhibitors have not been reported for this compound.

Future Directions and Research Perspectives

Exploration of Novel Therapeutic Applications

The therapeutic potential of 1-Benzyl-3-(methylamino)piperidin-2-one (B6204728) remains largely unexplored, but the activities of structurally related compounds provide a strong basis for future research. The N-benzylpiperidine moiety is a key pharmacophore in compounds targeting various biological systems. nih.govmdpi.com Similarly, the piperidin-2-one core is a substructure in many bioactive natural products and pharmaceuticals. nih.gov

Future research should focus on screening this compound and its analogues against a variety of therapeutic targets. Based on the activities of related structures, promising areas of investigation include:

Oncology: Scaffolds containing 1-benzyl-indolin-2-one have demonstrated anticancer properties, suggesting that derivatives of this compound could be evaluated for anti-proliferative activity against various cancer cell lines. mdpi.com

Neurodegenerative Diseases: N-benzylpiperidine derivatives are being investigated as multi-target agents for Alzheimer's disease. researchgate.net Given that sigma receptors (σRs), implicated in neurological disorders, are known targets for some benzylpiperidine compounds, this presents a viable research avenue. nih.gov

Inflammatory and Pain Disorders: Benzylpiperidine derivatives have been developed as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in inflammatory and nociceptive pathways. unisi.it This suggests a potential anti-inflammatory or analgesic role for the target compound.

Antimicrobial Agents: Substituted piperidine (B6355638) derivatives have been noted for their potential as antimicrobial agents, opening another possible therapeutic application for investigation. researchgate.net

Structural Moiety Related Compound Class Observed Therapeutic Activity Potential Application for this compound
N-BenzylpiperidineN-benzyl-piperidinyl-aryl-acylhydrazonesAnti-Alzheimer's (Multi-target) researchgate.netNeuroprotective agents
N-BenzylpiperidineBenzylpiperidine derivativesAnti-inflammatory, Anti-nociceptive (MAGL inhibition) unisi.itTreatment of pain and inflammation
N-BenzylpiperidinePolyfunctionalized pyridines with N-benzylpiperidineSigma receptor (σR) affinity (Neuropathic pain) nih.govCNS disorders, Neuropathic pain
Piperidin-2-one1-Benzyl-5-bromoindolin-2-onesAnticancer (VEGFR-2 inhibition) mdpi.comOncology
AminopiperidineSubstituted piperidin-4-amine derivativesAntifungal, Antihistaminic, Antimicrobial researchgate.netInfectious diseases

Development of Advanced Synthetic Methodologies

Advancements in synthetic organic chemistry offer opportunities to produce this compound and its derivatives with greater efficiency, stereocontrol, and diversity. While classical methods for creating piperidine rings exist, modern strategies could significantly streamline the synthesis. semanticscholar.org

Future research in this area could include:

Asymmetric Synthesis: Developing enantioselective routes is crucial, as the biological activity of chiral piperidine derivatives often depends on their stereochemistry. researchgate.net Methods like rhodium-catalyzed asymmetric hydrogenation, which has been used for related 3-aminopiperidine derivatives, could be adapted. researchgate.net

Photocatalysis: Organophotocatalysis has emerged as a powerful tool for constructing complex heterocyclic scaffolds under mild conditions. A photocatalytic [1+2+3] strategy has been successfully used to synthesize other 2-piperidinones and could be explored for the target compound. nih.gov

Multi-component Reactions (MCRs): MCRs allow for the construction of complex molecules from simple starting materials in a single step, increasing efficiency and reducing waste. Designing an MCR to assemble the this compound core would be a significant advancement.

Flow Chemistry: Continuous flow synthesis can improve reaction safety, scalability, and product consistency. researchgate.net Applying flow techniques to key synthetic steps, such as hydroboration/oxidation or reductive amination, could be beneficial for large-scale production. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research by accelerating timelines and improving the predictability of drug development. ymerdigital.comnih.gov These computational tools can be leveraged to guide the future exploration of this compound.

Key applications include:

Target Prediction and Validation: AI algorithms can analyze the structure of the compound to predict its likely biological targets, prioritizing experimental validation. ijirt.orgmdpi.com

De Novo Drug Design: ML models can generate novel derivatives of the lead compound with optimized properties, such as enhanced binding affinity or improved pharmacokinetic profiles. mdpi.comnih.gov

Virtual Screening: Large virtual libraries of compounds based on the this compound scaffold can be rapidly screened against target proteins to identify the most promising candidates for synthesis. ymerdigital.com

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process can reduce late-stage failures. mdpi.com

Elucidation of Undiscovered Biological Targets

Identifying the specific molecular targets with which this compound interacts is fundamental to understanding its mechanism of action and therapeutic potential. A combination of computational and experimental approaches will be essential for this endeavor.

Future research should employ strategies such as:

Chemical Proteomics: Using affinity-based probes derived from the parent compound to isolate and identify binding partners from cell lysates.

Phenotypic Screening: Testing the compound in various disease-relevant cellular or organismal models to identify a biological response, followed by target deconvolution to find the responsible protein(s).

Computational Docking: As mentioned, AI and molecular modeling can be used to dock the compound into the binding sites of known proteins to generate hypotheses about potential interactions. For instance, docking studies have been used to explore the binding of related compounds to targets like the VEGFR-2 active site and sigma receptors. nih.govmdpi.com

Isotopic Labeling for Research Purposes

Isotopic labeling is an indispensable tool for studying the fate of a drug candidate in vitro and in vivo. Introducing isotopes such as Carbon-11 (¹¹C), Carbon-14 (¹⁴C), Fluorine-18 (¹⁸F), or Tritium (³H) into the structure of this compound would enable a range of critical studies.

Applications of an isotopically labeled version of the compound include:

Positron Emission Tomography (PET) Imaging: Labeling with a positron-emitter like ¹¹C would allow for non-invasive, real-time visualization of the compound's distribution in the body, including crucial data on blood-brain barrier penetration and target engagement in the central nervous system. researchgate.net This has been successfully applied to other benzyl-containing molecules for imaging brain receptors. researchgate.net

In Vitro Autoradiography: Using a radiolabeled version of the compound on tissue sections can reveal its precise localization and binding patterns in different organs and brain regions. researchgate.net

Pharmacokinetic Studies: Labeled compounds are essential for accurately quantifying absorption, distribution, metabolism, and excretion (ADME) profiles, providing a comprehensive understanding of the drug's behavior in a biological system.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl-3-(methylamino)piperidin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of piperidine derivatives using benzyl halides and methylamine precursors. Key steps include:

  • Alkylation : Reacting piperidin-2-one with benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group .
  • Methylamination : Substitution at the 3-position using methylamine or reductive amination of a ketone intermediate with methylamine and NaBH₃CN .
  • Critical Parameters : Temperature (>80°C) and solvent polarity (DMF or THF) significantly affect regioselectivity. Yields range from 40–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers characterize the structural and stereochemical purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl group at N1, methylamino at C3) and rule out tautomeric forms .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₃H₁₈N₂O) and detect fragmentation patterns indicative of piperidine ring stability .
  • Chromatography : HPLC with chiral columns to assess enantiomeric purity if asymmetric synthesis is attempted .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) due to benzyl group’s lipophilicity enhancing membrane penetration .
  • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ comparisons to 1-Benzyl-2-methylpiperidin-3-one (known IC₅₀: 12–18 μM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like 1-Benzyl-3-(dimethylamino)piperidin-2-one?

  • Methodological Answer :

  • Factorial Design : Use a 2³ factorial experiment to test variables: methylamine concentration, temperature, and reaction time. Analyze via HPLC to quantify byproduct formation .
  • Kinetic Studies : Monitor intermediates via in situ FTIR to identify overalkylation pathways. Reduce dimethylamine contamination by using freshly distilled methylamine .

Q. What computational methods validate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Simulate binding to AChE (PDB ID: 4EY7) using AutoDock Vina. Compare binding energies with rivastigmine (ΔG: −8.5 kcal/mol) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .

Q. How do contradictory bioactivity results between analogs arise, and how can they be resolved?

  • Methodological Answer :

  • Structural Analysis : Compare this compound with 1-Benzyl-2-methylpiperidin-3-one using X-ray crystallography to identify steric or electronic differences affecting receptor binding .
  • Assay Variability : Replicate studies across multiple labs using standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .

Q. What strategies improve the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Introduce ester groups at the methylamino moiety to reduce first-pass metabolism. Test hydrolysis rates in simulated gastric fluid .
  • Cytochrome P450 Inhibition : Screen with human liver microsomes (HLMs) and LC-MS/MS to identify major metabolites .

Q. How can enantioselective synthesis be achieved for chiral derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)-BINAP-Ru complexes for asymmetric hydrogenation of imine intermediates (ee >90%) .
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) in dynamic kinetic resolution of racemic mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.